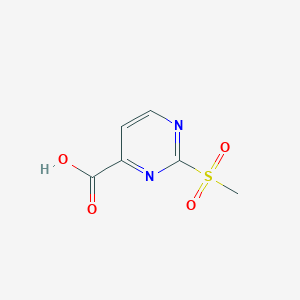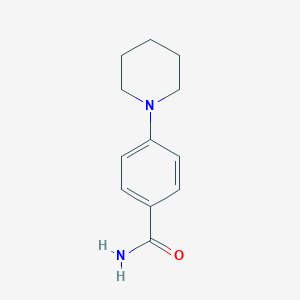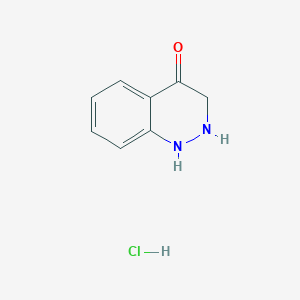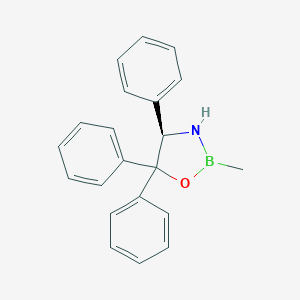
(4R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Übersicht
Beschreibung
®-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine is a chiral organoboron compound widely used as a catalyst in asymmetric synthesis. This compound is particularly known for its role in the enantioselective reduction of prochiral ketones and imines, making it a valuable tool in the production of optically active compounds in pharmaceuticals and fine chemicals.
Wissenschaftliche Forschungsanwendungen
®-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric synthesis to produce chiral compounds with high enantiomeric excess.
Biology: The compound is used in the synthesis of chiral molecules that can act as probes or inhibitors in biological studies.
Medicine: It plays a crucial role in the synthesis of chiral drugs, which are often more effective and have fewer side effects than their racemic counterparts.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine typically involves the reaction of a chiral amino alcohol with a borane source. One common method is the reaction of ®-2-amino-2-phenylethanol with triphenylborane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the oxazaborolidine ring.
Industrial Production Methods
In an industrial setting, the production of ®-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine primarily undergoes reduction reactions. It is known for its ability to catalyze the enantioselective reduction of prochiral ketones and imines to produce chiral alcohols and amines, respectively.
Common Reagents and Conditions
The compound is often used in combination with borane reagents such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-DMS). The reactions are typically carried out at low temperatures to enhance enantioselectivity. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Major Products
The major products of these reactions are optically active alcohols and amines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of ®-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine involves the formation of a complex with the substrate, which is then reduced by the borane reagent. The chiral environment provided by the oxazaborolidine ensures that the reduction occurs in an enantioselective manner, leading to the formation of a chiral product. The molecular targets are typically prochiral ketones and imines, and the pathways involved include the coordination of the substrate to the boron atom and subsequent hydride transfer from the borane reagent.
Vergleich Mit ähnlichen Verbindungen
®-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine is unique in its high enantioselectivity and broad substrate scope. Similar compounds include:
(S)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine: The enantiomer of the compound, used for producing the opposite enantiomer of the product.
Diisopropylamino borane: Another chiral borane reagent used in asymmetric synthesis, but with different selectivity and substrate scope.
Chiral BINOL-derived boron catalysts: These catalysts also provide high enantioselectivity but are structurally different and may have different reactivity profiles.
Eigenschaften
IUPAC Name |
(4R)-2-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BNO/c1-22-23-20(17-11-5-2-6-12-17)21(24-22,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,23H,1H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLRZFBSMOWZOS-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N[C@@H](C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454032 | |
| Record name | (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155268-88-5 | |
| Record name | (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine in organic synthesis?
A1: (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine serves as a catalyst for the enantioselective reduction of ketones using borane reagents. [] This catalytic activity makes it a valuable tool for synthesizing chiral alcohols, which are essential building blocks in various pharmaceuticals and fine chemicals.
Q2: How does the structure of (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine relate to its function as a catalyst?
A2: The chiral center present in the oxazaborolidine ring, derived from (R)-1,1,2-Triphenyl-2-aminoethanol, is crucial for its enantioselective catalytic activity. [] This chiral environment allows the catalyst to differentiate between the enantiotopic faces of the ketone substrate during the reduction process, leading to the preferential formation of one enantiomer of the alcohol product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)



![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)


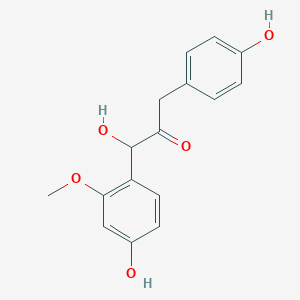

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)
